molecular formula C19H12ClN5O B10786328 4-[2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-ylamino)phenoxy]benzonitrile

4-[2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-ylamino)phenoxy]benzonitrile

Cat. No.: B10786328
M. Wt: 361.8 g/mol
InChI Key: IZUCNCXKMINXNV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TPKI-60 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

TPKI-60 undergoes various chemical reactions, including:

    Oxidation: TPKI-60 can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include hydroxylated derivatives.

    Reduction: Reduction of TPKI-60 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.

    Substitution: TPKI-60 can undergo substitution reactions, where specific substituents on the molecule are replaced with other functional groups. .

Scientific Research Applications

TPKI-60 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TPKI-60 involves the inhibition of specific protein kinases. TPKI-60 binds to the ATP-binding site of the kinase, preventing the transfer of a phosphate group from ATP to the substrate protein. This inhibition disrupts the kinase signaling pathway, leading to altered cellular functions and, in the case of cancer cells, reduced proliferation and increased apoptosis .

Comparison with Similar Compounds

TPKI-60 is compared with other kinase inhibitors such as TPKI-108, UNC10225285A, and UNC10225404A. These compounds also target specific kinases but differ in their selectivity and potency. TPKI-60 is unique due to its high selectivity for certain kinases and its ability to inhibit multiple kinases simultaneously, making it a valuable tool in both research and therapeutic applications .

Similar Compounds

TPKI-60 stands out due to its unique combination of selectivity and multi-target inhibition, making it a versatile compound in the field of kinase research and drug development.

Properties

Molecular Formula

C19H12ClN5O

Molecular Weight

361.8 g/mol

IUPAC Name

4-[2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-ylamino)phenoxy]benzonitrile

InChI

InChI=1S/C19H12ClN5O/c20-15-9-13(25-19-18-16(7-8-22-18)23-11-24-19)3-6-17(15)26-14-4-1-12(10-21)2-5-14/h1-9,11,22H,(H,23,24,25)

InChI Key

IZUCNCXKMINXNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)NC3=NC=NC4=C3NC=C4)Cl

Origin of Product

United States

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